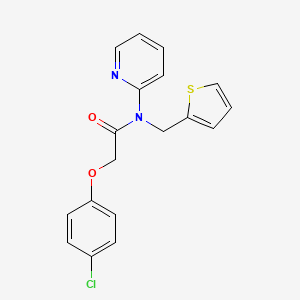![molecular formula C24H29ClN4O2 B11355212 2-(2-chlorophenoxy)-N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B11355212.png)
2-(2-chlorophenoxy)-N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a benzodiazole core, a piperidine ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves multiple steps, starting with the preparation of the benzodiazole core, followed by the introduction of the piperidine ring and the chlorophenoxy group. Common synthetic methods include:
Cyclization Reactions: Formation of the benzodiazole core through cyclization of appropriate precursors.
N-Alkylation: Introduction of the piperidine ring via N-alkylation reactions.
Etherification: Attachment of the chlorophenoxy group through etherification reactions.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE shares structural similarities with other benzodiazole and piperidine derivatives.
Lifibrate: Another compound with a piperidine ring and chlorophenoxy group, used as a lipid-lowering agent.
Uniqueness
The uniqueness of 2-(2-CHLOROPHENOXY)-N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H29ClN4O2 |
|---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C24H29ClN4O2/c1-3-29-21-9-8-18(26-24(30)16-31-22-7-5-4-6-19(22)25)14-20(21)27-23(29)15-28-12-10-17(2)11-13-28/h4-9,14,17H,3,10-13,15-16H2,1-2H3,(H,26,30) |
InChI Key |
JMIDJWQAQXJYTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)N=C1CN4CCC(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11355134.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B11355140.png)


![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11355174.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methylphenyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide](/img/structure/B11355181.png)
![N-cyclohexyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11355185.png)
![5-(4-chlorophenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11355188.png)
![2-{1-[(4-Chlorophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11355192.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11355199.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}propanamide](/img/structure/B11355205.png)
![2-[1-(4-ethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole](/img/structure/B11355216.png)
![2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11355220.png)
